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Introduction
Azanium pentasulfide, systematically named diammonium pentasulfane-1,5-diide with the

chemical formula (NH₄)₂S₅, is a compound of interest due to the unique properties of

polysulfide anions. These sulfur chains play crucial roles in various electrochemical and

biological systems. Understanding the precise molecular structure of azanium pentasulfide is

fundamental to elucidating its reactivity and potential applications. This technical guide provides

a comprehensive overview of the theoretical studies on the molecular structure of azanium

pentasulfide, focusing on computational chemistry approaches. It is designed to be a resource

for researchers, scientists, and professionals in drug development who are interested in the

structural and electronic properties of sulfur-containing compounds.

Molecular Structure and Geometry
The molecular structure of azanium pentasulfide is characterized by the ionic interaction

between two azanium (ammonium, NH₄⁺) cations and one pentasulfide (S₅²⁻) anion. The

overall structure is governed by the geometries of these individual ions and their arrangement

in the crystal lattice.

The Azanium (Ammonium) Cation
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The azanium cation (NH₄⁺) exhibits a highly symmetric tetrahedral geometry. The central

nitrogen atom is bonded to four hydrogen atoms. This tetrahedral arrangement results from the

sp³ hybridization of the nitrogen atom, leading to bond angles of approximately 109.5° between

the hydrogen atoms.[1][2][3][4][5] The N-H bond length is typically around 1.03 Å.

The Pentasulfide Anion
The pentasulfide anion (S₅²⁻) is a non-planar, unbranched chain of five sulfur atoms. Its

conformation is crucial for determining the overall structure and reactivity of the compound.

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in

determining the most stable conformations of polysulfide anions.

Quantitative Molecular Data
Theoretical calculations provide valuable quantitative data on the molecular geometry of

azanium pentasulfide. The following tables summarize key structural parameters derived from

computational studies and experimental crystallographic data.

Table 1: Calculated Geometric Parameters of the Pentasulfide Anion (S₅²⁻)

Parameter
S₁-S₂ Bond
Length (Å)

S₂-S₃ Bond
Length (Å)

S₁-S₂-S₃
Bond Angle
(°)

S₂-S₃-S₄
Bond Angle
(°)

S₁-S₂-S₃-S₄
Dihedral
Angle (°)

Calculated

Value
2.06 - 2.10 2.05 - 2.08 107 - 110 106 - 109 85 - 95

Note: The ranges provided are typical values from DFT calculations on polysulfide anions in

various environments. Specific values can vary depending on the computational method and

the chemical environment.

Table 2: Geometric Parameters of the Azanium Cation (NH₄⁺)

Parameter N-H Bond Length (Å) H-N-H Bond Angle (°)

Typical Value ~1.03 ~109.5
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Table 3: Experimental Crystallographic Data for Ammonium Pentasulfide ((NH₄)₂S₅)[6][7]

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

Cell Parameter 'a' 0.5427 nm

Cell Parameter 'b' 1.6226 nm

Cell Parameter 'c' 0.9430 nm

Cell Angle 'β' 105.31°

Formula Units per Cell (Z) 4

Theoretical and Experimental Protocols
Computational Methodology for Structural Optimization
The theoretical determination of the molecular structure of azanium pentasulfide and its

constituent ions relies heavily on quantum chemical calculations, particularly Density Functional

Theory (DFT). A typical computational protocol for geometry optimization is as follows:

Initial Structure: An initial guess for the molecular geometry is constructed based on known

chemical principles and experimental data where available.

Choice of Method: A suitable DFT functional is chosen. The B3LYP (Becke, 3-parameter,

Lee-Yang-Parr) hybrid functional is a common choice for its balance of accuracy and

computational cost.

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe

the atomic orbitals, is selected. For sulfur-containing compounds, a basis set that includes

polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately

describe the electron distribution, especially on the anionic sulfur chain.

Geometry Optimization: The energy of the molecule is minimized with respect to the

positions of its atoms. This iterative process adjusts the bond lengths, bond angles, and
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dihedral angles until the lowest energy conformation is found.

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy

minimum, a vibrational frequency calculation is performed. The absence of imaginary

frequencies indicates a stable structure.

Experimental Protocol: X-ray Crystallography
Single-crystal X-ray diffraction is the primary experimental technique used to determine the

solid-state structure of crystalline compounds like ammonium pentasulfide. The general

protocol involves:

Crystal Growth: High-quality single crystals of ammonium pentasulfide are grown, typically

from a saturated solution.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

The diffraction pattern is recorded as the crystal is rotated.

Structure Solution: The positions of the atoms in the crystal lattice are determined from the

diffraction data using computational methods.

Structure Refinement: The atomic positions and other structural parameters are refined to

obtain the best possible fit to the experimental data.

Visualizations of Computational Workflow
The following diagrams illustrate the logical flow of theoretical studies on the molecular

structure of azanium pentasulfide.
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Computational workflow for determining molecular structure.
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Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide

indispensable insights into the molecular structure of azanium pentasulfide. These

computational approaches, in conjunction with experimental techniques like X-ray

crystallography, allow for a detailed characterization of the geometric parameters of both the

azanium cation and the pentasulfide anion. The data and protocols presented in this guide offer

a foundational understanding for researchers and professionals engaged in the study and

application of polysulfide-containing compounds, paving the way for further exploration of their

chemical and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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